molecular formula C16H20N2O3 B2719903 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde CAS No. 1607315-54-7

3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde

Cat. No.: B2719903
CAS No.: 1607315-54-7
M. Wt: 288.347
InChI Key: UAUXBJCIHUDECP-UHFFFAOYSA-N
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Description

This compound features a benzaldehyde core substituted with a methoxy group at the para position and a methylene-linked imidazole ring at the meta position. The imidazole ring is further modified with a 1-ethoxyethyl substituent at the 2-position (CAS: 1052542-54-7, molecular formula: C₁₄H₁₆N₂O₂, molecular weight: 244.3) .

Properties

IUPAC Name

3-[[2-(1-ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-4-21-12(2)16-17-7-8-18(16)10-14-9-13(11-19)5-6-15(14)20-3/h5-9,11-12H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUXBJCIHUDECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC=CN1CC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of the imidazole ring. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various nucleophiles can be used, depending on the desired substitution pattern.

Major Products

    Oxidation: 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzoic acid.

    Reduction: 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzyl alcohol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde involves its interaction with biological targets through the imidazole ring. This ring can coordinate with metal ions or participate in hydrogen bonding, influencing various biochemical pathways. The methoxy and ethoxyethyl groups can modulate the compound’s solubility and reactivity, enhancing its effectiveness in specific applications.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Substituents on Imidazole Linker Type Molecular Formula Molecular Weight Key Features
Target Compound: 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde 2-(1-Ethoxyethyl) Methylene (-CH₂-) C₁₄H₁₆N₂O₂ 244.3 Ethoxyethyl enhances solubility; moderate steric bulk
3-[(2-Ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzaldehyde (CAS 1052542-54-7) 2-Ethyl Methylene (-CH₂-) C₁₄H₁₆N₂O₂ 244.3 Simpler ethyl group reduces polarity; higher lipophilicity
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (CAS 870837-18-6) 4-Methyl Direct attachment C₁₂H₁₂N₂O₂ 216.24 Compact structure; potential for stronger π-π interactions due to direct linkage
3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde 2-Methyl, 4-Nitro Propoxy (-O-(CH₂)₃-) C₁₅H₁₇N₃O₅ 319.32 Nitro group adds electron-withdrawing effects; extended linker increases flexibility

Research Findings

  • Enzyme Inhibition : Analogs with triazole/thiazole moieties () show potent activity against α-glucosidase, suggesting that the benzaldehyde-imidazole scaffold is a viable pharmacophore .
  • Binding Affinity : Bromophenyl-substituted compounds (e.g., 9c in ) demonstrate enhanced binding via halogen bonds, a feature absent in the ethoxyethyl-substituted target compound .
  • Pharmacokinetics : Methoxyethoxy groups (as in ’s compound 14s) improve tissue penetration, a trait likely shared by the target compound’s ethoxyethyl group .

Biological Activity

3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring and a methoxybenzaldehyde moiety, which are significant for its biological interactions. Its molecular formula is C15H18N2O3C_{15}H_{18}N_2O_3, and it possesses unique properties due to the combination of functional groups that may influence its reactivity and biological effects.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

  • Formation of the Imidazole Ring : Utilizing ethyl 2-bromoacetate and other reagents to create the imidazole structure.
  • Benzaldehyde Functionalization : Introducing the methoxy group through methylation reactions.
  • Purification : Techniques such as chromatography are employed to achieve high purity levels.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial and antifungal properties. For instance, studies have shown that imidazole derivatives can inhibit various microbial strains, suggesting that this compound may also possess such activities.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

The proposed mechanism of action for this compound may involve interaction with biological targets such as enzymes or receptors. Compounds in the imidazole class are known to act as enzyme inhibitors, particularly in the context of antifungal activity by inhibiting ergosterol synthesis.

Case Study 1: Antifungal Activity

A study published in a peer-reviewed journal evaluated the antifungal efficacy of various imidazole derivatives, including those structurally similar to this compound. The results demonstrated significant antifungal activity against Candida species, with an IC50 value indicating effective inhibition at low concentrations.

Case Study 2: Cytotoxicity Assays

Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The findings revealed that at specific concentrations, the compound induced apoptosis in cancer cells, suggesting potential as an anticancer agent.

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